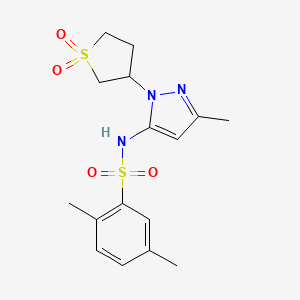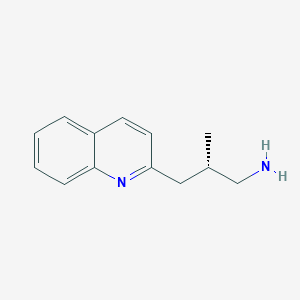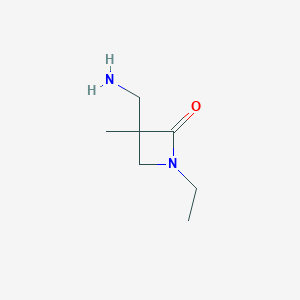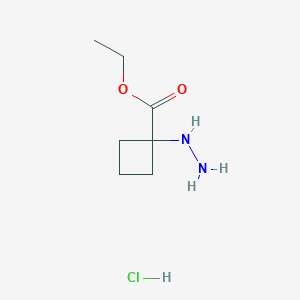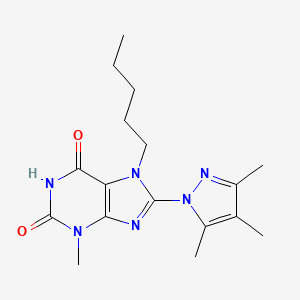
3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. MPTP is a purine derivative that has been found to have various biochemical and physiological effects. In
Mécanisme D'action
3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is then transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is responsible for the selective damage to dopaminergic neurons observed in 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione-induced Parkinsonism.
Biochemical and Physiological Effects:
3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has been found to have various biochemical and physiological effects. In addition to its selective damage to dopaminergic neurons, 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has been shown to increase oxidative stress and inflammation in the brain. 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has also been found to alter the expression of genes involved in dopamine signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione in animal models of Parkinson's disease has several advantages. 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione-induced Parkinsonism closely resembles the human form of the disease, making it a valuable tool for studying the disease and developing potential treatments. 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is also relatively easy to administer and has a predictable time course of effects. However, there are also limitations to the use of 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione. 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione-induced Parkinsonism is a model of acute, toxin-induced Parkinson's disease and may not accurately reflect the chronic, progressive nature of the disease. Additionally, the use of 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione in animal models raises ethical concerns due to the potential harm to animals.
Orientations Futures
There are several future directions for the study of 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione. One area of research is the development of new animal models of Parkinson's disease that more accurately reflect the chronic, progressive nature of the disease. Another area of research is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and inflammation. Additionally, the use of 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione in combination with other toxins or genetic manipulations may provide new insights into the pathogenesis of Parkinson's disease.
Méthodes De Synthèse
The synthesis of 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione involves the reaction of 3,4,5-trimethylpyrazole-1-carboxylic acid with 3-methyl-7-pentylxanthine in the presence of a dehydrating agent. The resulting product is then treated with an acid to form 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione. This synthesis method has been studied and optimized for its efficiency in producing high yields of 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione.
Applications De Recherche Scientifique
3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has been studied for its potential use in scientific research, particularly in the field of neuroscience. 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has been found to selectively damage dopaminergic neurons in the brain, which has led to its use in animal models of Parkinson's disease. 3-Methyl-7-pentyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione-induced Parkinsonism has been shown to closely resemble the human form of the disease, making it a valuable tool for studying the disease and developing potential treatments.
Propriétés
IUPAC Name |
3-methyl-7-pentyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-6-7-8-9-22-13-14(21(5)17(25)19-15(13)24)18-16(22)23-12(4)10(2)11(3)20-23/h6-9H2,1-5H3,(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBCSVIYQQQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Amino-3-(4-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2526055.png)
![2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine](/img/structure/B2526056.png)

![tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B2526059.png)
![rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine](/img/structure/B2526061.png)

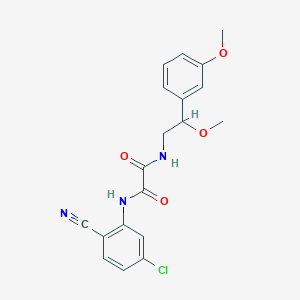
![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)
![4-[3-(4-Methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2526067.png)
